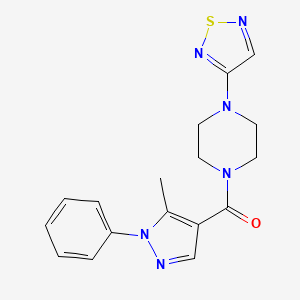

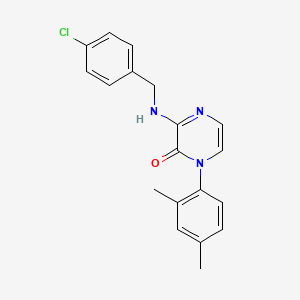

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Usually, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR, etc.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the products it forms.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.Applications De Recherche Scientifique

Novel Bis(pyrazole-benzofuran) Hybrids with Piperazine Linker

A study by Mekky and Sanad (2020) focuses on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which includes compounds related to the specified chemical structure. These compounds exhibit potent antibacterial efficacy and biofilm inhibition activities, surpassing those of Ciprofloxacin, against strains like E. coli, S. aureus, and S. mutans. The study also highlights the significant inhibitory activity against MRSA and VRE bacterial strains, with compound 5e showing exceptional MurB inhibitory activity. This research suggests the potential for developing new antibacterial agents based on the structural motif of 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine derivatives (Mekky & Sanad, 2020).

Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles

Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including structures related to the queried compound, demonstrating promising results against various cancer cell lines. The study identifies compounds with a piperazine substituent as highly effective, suggesting the structural framework of 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine could be beneficial in anticancer drug development (Turov, 2020).

Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine

Research by Xia (2015) focused on the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, revealing some derivatives' inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus. This study supports the utility of compounds within the 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine class for antimicrobial and antiviral applications (Xia, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.

Orientations Futures

This involves potential future research directions, applications, or improvements to the compound or its synthesis.

Please consult a chemistry professional or a relevant database for specific information about this compound. It’s always important to handle chemical compounds safely and responsibly.

Propriétés

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6OS/c1-13-15(11-18-23(13)14-5-3-2-4-6-14)17(24)22-9-7-21(8-10-22)16-12-19-25-20-16/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOIJIVJNJGKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)

![8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2986511.png)

![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)